molecular formula C10H5F3INS B8330685 2-(4-Trifluoromethylphenyl)-5-iodothiazole

2-(4-Trifluoromethylphenyl)-5-iodothiazole

Cat. No. B8330685
M. Wt: 355.12 g/mol
InChI Key: XPJSQZFJTTUVFS-UHFFFAOYSA-N
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Patent
US04889867

Procedure details

In a manner similar to Step C of Example 1, the reaction of 5.45 grams (0.0238 mole) of 2-(4-trifluoromethylphenyl)thiazole, 9.5 ml of a 2.5 M solution of n-butyllithium in hexane, and 6.71 grams (0.0238 mole) of 1,2-diiodoethane in 40 ml of diethyl ether produced 3.93 grams of 2-(4-trifluoromethylphenyl)-5-iodothiazole as a solid.
Quantity
5.45 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][CH:11]=[CH:12][N:13]=2)=[CH:5][CH:4]=1.C([Li])CCC.[I:21]CCI>CCCCCC.C(OCC)C>[F:15][C:2]([F:1])([F:14])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[S:10][C:11]([I:21])=[CH:12][N:13]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
5.45 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1SC=CN1)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
6.71 g
Type
reactant
Smiles
ICCI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=1SC(=CN1)I)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.93 g
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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